

Comparative analysis of the physicochemical properties of imidazo[1,2-a]pyrazine isomers

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Compound of Interest

Compound Name:	<i>Imidazo[1,2-a]pyrazine-3-carbaldehyde</i>
Cat. No.:	B011262

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A Comparative Guide to the Physicochemical Properties of Imidazo[1,2-a]pyrazine Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fundamental physicochemical properties of positional isomers of imidazo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. Understanding these properties is crucial for predicting a molecule's pharmacokinetic and pharmacodynamic behavior, thereby guiding drug design and development efforts.

The imidazo[1,2-a]pyrazine ring system is a common structural motif in pharmacologically active molecules, exhibiting a wide range of biological activities, including as kinase inhibitors and anticancer agents. The position of substituents on this scaffold can significantly influence its physicochemical characteristics, which in turn affects solubility, membrane permeability, and target binding affinity.

This analysis focuses on the parent imidazo[1,2-a]pyrazine and its monomethylated positional isomers as a representative case study. Due to the limited availability of consistent experimental data for all isomers, this guide combines reported experimental values with computationally predicted data to provide a comprehensive comparative overview.

Comparative Physicochemical Data

The following table summarizes key physicochemical properties for the parent imidazo[1,2-a]pyrazine and its methyl-substituted positional isomers. These properties are fundamental to the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	pKa (Predicted)	logP (Predicted)
Imidazo[1,2-a]pyrazine	C ₆ H ₅ N ₃	119.12	90-94[1]	4.30	0.70
2-Methylimidazo[1,2-a]pyrazine	C ₇ H ₇ N ₃	133.15	Data not available	4.85	1.12
3-Methylimidazo[1,2-a]pyrazine	C ₇ H ₇ N ₃	133.15	Data not available	4.72	1.18
5-Methylimidazo[1,2-a]pyrazine	C ₇ H ₇ N ₃	133.15	Data not available	4.65	1.11
6-Methylimidazo[1,2-a]pyrazine	C ₇ H ₇ N ₃	133.15	Data not available	4.58	1.11
8-Methylimidazo[1,2-a]pyrazine	C ₇ H ₇ N ₃	133.15	Data not available	4.91	1.09

Note: Predicted pKa and logP values were calculated using computational models and should be considered as estimates. Experimental verification is recommended.

Experimental Protocols

The following are generalized, standard laboratory protocols for the experimental determination of the key physicochemical properties listed above.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid compound transitions to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.
- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
- Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

- The melting point is reported as the range T1-T2. A narrow range (0.5-2°C) is indicative of a pure compound.[2][3][4][5]

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This protocol determines the pKa of an ionizable compound by measuring pH changes upon the addition of a titrant.

Apparatus:

- Potentiometer with a calibrated pH electrode
- Burette
- Stir plate and stir bar
- Beaker or titration vessel

Procedure:

- Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
- Prepare a dilute solution of the compound (e.g., 1-5 mM) in a suitable solvent, typically water or a water/co-solvent mixture for poorly soluble compounds.
- Maintain a constant ionic strength using an inert salt solution (e.g., 0.15 M KCl).
- For a basic compound, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
- Record the pH after each incremental addition of the titrant, allowing the reading to stabilize.
- Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[6][7][8][9]

Determination of Partition Coefficient (logP) by Shake-Flask Method

This is the traditional method for determining the lipophilicity of a compound.

Apparatus:

- Separatory funnel or vials with screw caps
- Mechanical shaker or vortex mixer
- Centrifuge (optional)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
- n-Octanol and water (mutually saturated)

Procedure:

- Prepare mutually saturated solutions of n-octanol and water by shaking them together for 24 hours and allowing the phases to separate.
- Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble).
- Add a precise volume of the second phase to a vessel containing a precise volume of the first phase with the dissolved compound.
- Shake the vessel for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached. The temperature should be controlled.
- Separate the two phases, by centrifugation if necessary to break up emulsions.
- Determine the concentration of the compound in each phase using a suitable analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.[\[10\]](#)[\[11\]](#)

[\[12\]](#)[\[13\]](#)[\[14\]](#)

Determination of Aqueous Solubility

This protocol measures the maximum concentration of a compound that can dissolve in water at a specific temperature.

Apparatus:

- Vials with screw caps
- Constant temperature shaker or incubator
- Filtration device (e.g., syringe filters)
- Analytical instrument for quantification (e.g., HPLC)

Procedure:

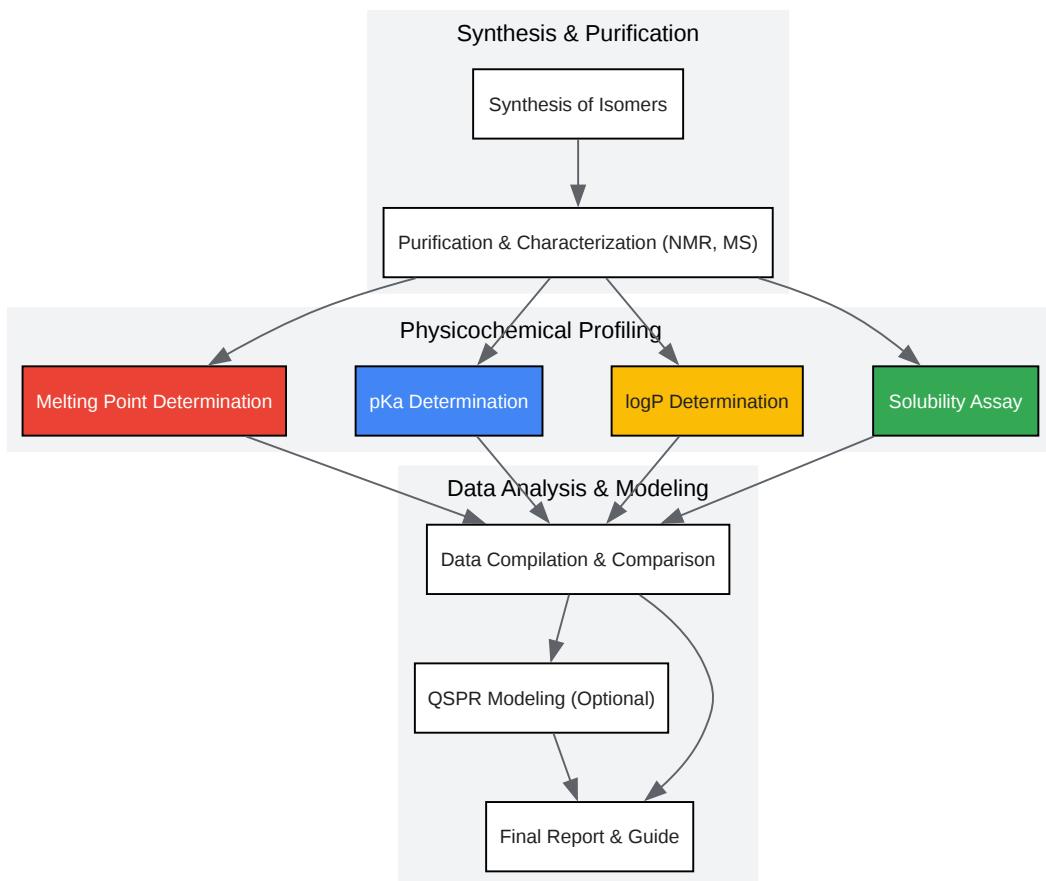
- Add an excess amount of the solid compound to a known volume of water in a vial.
- Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the suspension to settle.
- Filter the solution to remove any undissolved solid.
- Quantify the concentration of the dissolved compound in the clear filtrate using a calibrated analytical method. This concentration represents the aqueous solubility.[\[1\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Visualizations

Logical Workflow for Comparative Physicochemical Analysis

The following diagram illustrates a typical workflow for the comparative analysis of the physicochemical properties of newly synthesized isomers.

Workflow for Comparative Physicochemical Analysis of Isomers

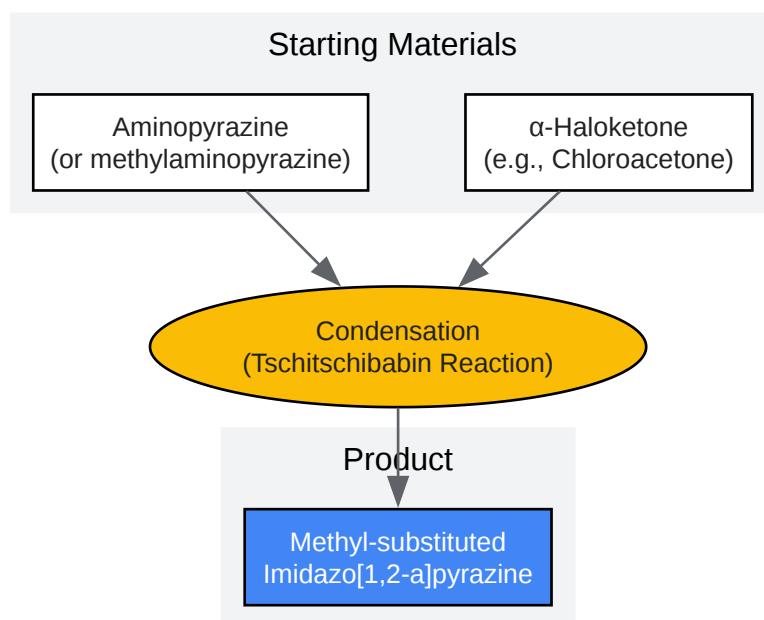
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Caption: A flowchart outlining the key steps from isomer synthesis to the final comparative analysis report.

General Synthetic Pathway for Methylimidazo[1,2-a]pyrazines

The synthesis of substituted imidazo[1,2-a]pyrazines is commonly achieved through the condensation of an aminopyrazine with an α -halocarbonyl compound. The position of the methyl group on the final product is determined by the choice of the starting materials.

General Synthesis of Methylimidazo[1,2-a]pyrazine Isomers



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Caption: A simplified diagram showing the general synthetic route to methylimidazo[1,2-a]pyrazines.

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